![molecular formula C19H20BrN3O2S B4368232 N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4368232.png)
N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Overview
Description
N~1~-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE: is a complex organic compound that features a benzyl group, a bromine atom, a pyrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazine and an alkyne.
Sulfonamide Formation: The benzenesulfonamide moiety can be introduced through a reaction between a sulfonyl chloride and an amine.
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amines.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Industry:
Mechanism of Action
The mechanism of action of N1-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the sulfonamide and benzyl groups.
N-benzylbenzenesulfonamide: Contains the benzyl and sulfonamide groups but lacks the pyrazole ring and bromine atom.
Uniqueness: N1-BENZYL-4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the sulfonamide group provides potential for biological interactions .
Properties
IUPAC Name |
N-benzyl-4-bromo-N-[(2-ethylpyrazol-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S/c1-2-23-18(12-13-21-23)15-22(14-16-6-4-3-5-7-16)26(24,25)19-10-8-17(20)9-11-19/h3-13H,2,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHCMADFXXTXJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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